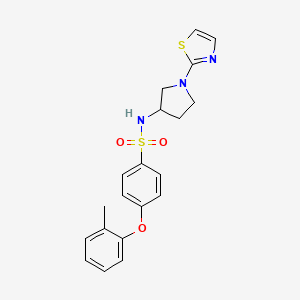

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-4-2-3-5-19(15)26-17-6-8-18(9-7-17)28(24,25)22-16-10-12-23(14-16)20-21-11-13-27-20/h2-9,11,13,16,22H,10,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGCCARAFNWFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, anticancer, and anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazole moiety linked to a pyrrolidine ring and a benzenesulfonamide group. The synthesis typically involves multi-step procedures including bromination, thiourea treatment, and coupling reactions with sulfonyl chlorides .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with 4-tert-butyl and 4-isopropyl substitutions demonstrated minimal inhibitory concentrations (MIC) as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

Table 1: Antibacterial Activity of Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 4-tert-butyl derivative | 5.0 | E. coli |

| 4-isopropyl derivative | 3.9 | S. aureus |

| Unsubstituted derivative | 10.0 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects on HT29 (colon cancer) and Jurkat (T-cell leukemia) cells, the compound exhibited:

- IC50 values : Less than that of doxorubicin in both cell lines.

- Mechanism : Induction of apoptosis via mitochondrial pathways, confirmed through flow cytometry analysis.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented extensively. Compounds similar to this compound have shown efficacy in animal models of seizures, suggesting potential therapeutic applications in epilepsy .

Table 2: Anticonvulsant Activity Overview

| Compound | Model Used | Protection Rate (%) |

|---|---|---|

| Thiazole derivative | PTZ-induced seizures | 100% |

| Control (Doxorubicin) | PTZ-induced seizures | 85% |

The biological activities of this compound can be attributed to several mechanisms:

- Antibacterial : Disruption of bacterial cell membranes and inhibition of protein synthesis.

- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of anti-apoptotic proteins like Bcl-2.

- Anticonvulsant : Modulation of neurotransmitter systems and ion channel activity.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit promising anticonvulsant properties. For instance, compounds similar to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide have shown efficacy in protecting against seizures in various animal models. A study indicated that thiazole-integrated analogues displayed significant activity against PTZ-induced seizures, with some compounds achieving over 100% protection in electroshock tests .

Antibacterial Properties

Thiazole derivatives have also been investigated for their antibacterial activity. Several studies reported that thiazole-containing compounds exhibited effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics such as ampicillin and streptomycin .

Glucokinase Activation

This compound has been explored as a glucokinase activator for the treatment of type 2 diabetes mellitus. Glucokinase plays a crucial role in glucose metabolism, and its activation can enhance insulin sensitivity and lower blood sugar levels .

Insecticidal Activity

Thiazole derivatives have shown potential as insecticides. Compounds similar to this compound have been tested for their effectiveness against agricultural pests, demonstrating significant toxicity towards various insect species while being safe for non-target organisms .

Polymer Development

The unique chemical structure of this compound allows it to be utilized in the development of novel polymers with enhanced properties. Research has indicated that incorporating thiazole moieties into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies and Research Findings

Chemical Reactions Analysis

Preparation of the Benzenesulfonamide Fragment

The benzenesulfonamide fragment is synthesized through sulfonation or nucleophilic substitution reactions. For example:

-

Sulfonation : Benzene rings are sulfonated using chlorosulfonic acid or similar reagents to introduce the sulfonic acid group, which is later converted to a sulfonamide .

-

Amide bond formation : The sulfonamide group is formed by reacting the sulfonic acid derivative with amines (e.g., pyrrolidine derivatives) in the presence of coupling agents like PyBop or DCC .

Key Steps :

-

Sulfonation : Reaction of benzene derivatives with SO₃ reagents to yield benzenesulfonic acid .

-

Amidation : Conversion of sulfonic acid to sulfonamide via nucleophilic acylation with amine precursors .

Amidation Reaction to Form the Target Compound

The final step involves coupling the thiazole-pyrrolidine core with the benzenesulfonamide fragment. This is typically achieved via amide bond formation using reagents such as sulfonyl chloride derivatives and amines .

Mechanism :

-

Activation : The benzenesulfonamide fragment is activated as a sulfonyl chloride using reagents like SOCl₂ .

-

Coupling : The activated sulfonyl chloride reacts with the amine group of the thiazole-pyrrolidine core in a nucleophilic acyl substitution reaction, forming the amide bond .

Key Reaction Mechanisms

| Reaction Type | Mechanism | Key Intermediates |

|---|---|---|

| Thiazole-pyrrolidine formation | Nucleophilic substitution or condensation of thiazole and pyrrolidine precursors | Thiazole derivatives, pyrrolidones |

| Sulfonation | Electrophilic aromatic substitution of benzene with SO₃ reagents | Benzenesulfonic acid |

| Amidation | Nucleophilic acyl substitution of sulfonyl chloride with amine | Activated sulfonyl chloride, amine precursor |

| Etherification | SN2 displacement of leaving group on benzene with o-tolyl oxygen nucleophile | o-Tolyl halide, phenolic hydroxyl group |

Table 2: Amidation Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Sulfonyl chloride | Pyridine | Room temperature | 5 hours | 60–80% | |

| PyBop, DIEA | DCM | 0–5°C | 2 hours | 70–90% |

Research Insights

-

Biological Activity : Thiazole-sulfonamide derivatives are reported to exhibit COX-II inhibition (IC₅₀ ~8–19 μM) and antibacterial activity (MIC ~3.9 μg/mL) . While the exact compound is not directly tested, structural analogs suggest potential therapeutic applications.

-

Reaction Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during amidation, while temperature control (0–5°C) ensures selectivity in condensation reactions .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Anticancer Contexts

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Structural and Electronic Differences

- Heterocyclic Moieties: The target’s pyrrolidine-thiazole group contrasts with thiophene (e.g., compound 59) or benzo[d]thiazole (e.g., compound 82) in analogs. o-Tolyloxy Group: The 2-methylphenoxy substituent differs from electron-withdrawing groups (e.g., 4-chlorophenyl in compound 5) or methoxy groups (e.g., compound 7 in ). This may enhance steric hindrance, affecting target binding .

Computational and Experimental Insights

- For example, the o-tolyloxy group’s electron-donating methyl may alter charge distribution at the sulfonamide nitrogen, affecting binding .

- SRB Assays : The sulforhodamine B (SRB) assay () is applicable for evaluating the target’s cytotoxicity, given its success in quantifying analogs’ potency .

Q & A

Q. What are the recommended synthetic routes for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyrrolidine-thiazole core via nucleophilic substitution or cyclization reactions. For example, coupling 1-(thiazol-2-yl)pyrrolidine-3-amine with activated sulfonyl chloride intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the 4-(o-tolyloxy)benzene moiety through Ullmann coupling or nucleophilic aromatic substitution, using o-cresol derivatives and halogenated benzenesulfonamides .

- Key Validation: Monitor reaction progress via TLC and purify intermediates using column chromatography. Final product purity is confirmed by HPLC (>95%) and mass spectrometry .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), pyrrolidine (δ 2.5–3.5 ppm for N-CH₂), and o-tolyloxy group (δ 6.8–7.4 ppm for aryl protons). Coupling constants (J) help confirm stereochemistry .

- FTIR: Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and thiazole C=N (1650 cm⁻¹) .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~470) .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM, with doxorubicin as a positive control .

- Antioxidant Potential: Assess free radical scavenging via DPPH or ABTS assays .

Advanced Research Questions

Q. How can the synthesis be optimized for improved yield and purity?

Methodological Answer:

- Solvent Optimization: Replace DMF with THF or acetonitrile to reduce side reactions in sulfonamide coupling .

- Catalysis: Use Pd(OAc)₂/Xantphos for efficient o-tolyloxy group installation via Buchwald-Hartwig coupling .

- Workflow Automation: Employ flow chemistry for precise control of reaction parameters (temperature, residence time) to enhance reproducibility .

Q. What strategies are used to establish structure-activity relationships (SAR) for enhancing bioactivity?

Methodological Answer:

- Substituent Variation: Modify the o-tolyloxy group (e.g., electron-withdrawing Cl or CF₃) to assess effects on receptor binding .

- Bioisosteric Replacement: Replace thiazole with isoxazole or benzothiazole to probe steric/electronic contributions to activity .

- Quantitative SAR (QSAR): Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like β3-adrenergic receptors .

Q. What in vitro and in vivo models are suitable for assessing metabolic stability?

Methodological Answer:

- In Vitro: Incubate with rat liver microsomes (RLM) or human hepatocytes. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylation at pyrrolidine or sulfonamide cleavage) .

- In Vivo: Administer to Sprague-Dawley rats (IV/PO) and collect plasma/bile. Identify major metabolites (e.g., glucuronide conjugates) and calculate pharmacokinetic parameters (t₁/₂, AUC) .

Q. How can computational methods predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for charge transfer analysis .

- TD-DFT: Simulate UV-Vis spectra (e.g., λmax ~300 nm for thiazole π→π* transitions) and compare with experimental data .

- Molecular Electrostatic Potential (MEP): Map electron-rich regions (sulfonamide oxygen) to predict nucleophilic attack sites .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Data Normalization: Use Z-score analysis to account for batch effects in high-throughput screens .

- Mechanistic Follow-Up: Conduct target engagement assays (e.g., SPR for binding kinetics) to confirm on-target vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.